molecular formula C13H17BrN2O2 B15312320 tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate

tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B15312320
M. Wt: 313.19 g/mol
InChI Key: MQPDOZHEICNIMZ-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a dihydroquinoxaline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid derivative of the quinoxaline with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The dihydroquinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline-1,4-dioxide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

Major Products Formed

    Substitution Reactions: Formation of substituted quinoxaline derivatives.

    Reduction Reactions: Formation of tetrahydroquinoxaline derivatives.

    Oxidation Reactions: Formation of quinoxaline-1,4-dioxide derivatives.

Scientific Research Applications

tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and tert-butyl ester group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    tert-Butyl 6-iodo-3,4-dihydroquinoxaline-1(2H)-carboxylate: Similar structure but with an iodine atom instead of bromine.

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

tert-butyl 6-bromo-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-8-9(14)4-5-11(10)16/h4-5,8,15H,6-7H2,1-3H3

InChI Key

MQPDOZHEICNIMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)Br

Origin of Product

United States

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